molecular formula C44H34N4Zn-2 B12351426 zinc;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide

zinc;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide

Cat. No.: B12351426
M. Wt: 684.1 g/mol
InChI Key: QAGQNKLOUXHHKK-RZRDJKQOSA-N
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Description

Zinc;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide is a complex organometallic compound. It belongs to the class of porphyrins, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll. This particular compound features a zinc ion coordinated to a tetraphenylporphyrin ligand, making it a subject of interest in various fields of research due to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide typically involves the following steps:

    Formation of the Porphyrin Ligand: The tetraphenylporphyrin ligand is synthesized through the condensation of pyrrole with benzaldehyde under acidic conditions

    Metalation: The synthesized tetraphenylporphyrin is then reacted with a zinc salt, such as zinc acetate, in a suitable solvent like chloroform or methanol. The reaction is typically carried out under reflux conditions to ensure complete metalation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Tetraphenylporphyrin: Using large reactors to carry out the Adler-Longo synthesis.

    Metalation in Continuous Flow Reactors: The metalation step is optimized for continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The phenyl groups in the porphyrin ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like nitronium ion, halogens, and sulfonyl chlorides.

Major Products

    Oxidation: Oxidized porphyrin derivatives.

    Reduction: Reduced porphyrin derivatives.

    Substitution: Functionalized porphyrin derivatives with various substituents on the phenyl rings.

Scientific Research Applications

Zinc;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide has numerous applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and photochemical reactions.

    Biology: Studied for its role in mimicking natural enzymes and its potential in bioinorganic chemistry.

    Medicine: Investigated for its photodynamic therapy applications in cancer treatment.

    Industry: Utilized in the development of sensors and photovoltaic devices.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with various substrates and facilitate electron transfer reactions. The zinc ion plays a crucial role in stabilizing the porphyrin ring and enhancing its reactivity. The molecular targets and pathways involved include:

    Electron Transfer: Facilitates redox reactions by acting as an electron mediator.

    Substrate Binding: The porphyrin ring can bind to various substrates, enabling catalytic transformations.

Comparison with Similar Compounds

Similar Compounds

  • Copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
  • Iron;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
  • Manganese;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide

Uniqueness

Zinc;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide is unique due to its specific coordination chemistry and the stability imparted by the zinc ion. Unlike its copper and iron counterparts, the zinc complex is less prone to redox cycling, making it more stable under various conditions.

Properties

Molecular Formula

C44H34N4Zn-2

Molecular Weight

684.1 g/mol

IUPAC Name

zinc;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide

InChI

InChI=1S/C44H34N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-21,23,26,28,34,37H,22,24-25,27H2;/q-4;+2/b41-33-,42-35-,43-36-,44-39-;

InChI Key

QAGQNKLOUXHHKK-RZRDJKQOSA-N

Isomeric SMILES

C1C/2[N-]/C(=C(\C3=CC=C([N-]3)/C(=C/4\[N-]C(/C(=C/5\[N-]/C(=C2/C6=CC=CC=C6)/C=C5)/C7=CC=CC=C7)CC4)/C8=CC=CC=C8)/C9=CC=CC=C9)/C1.[Zn+2]

Canonical SMILES

C1CC2=C(C3=CC=C([N-]3)C(=C4CCC([N-]4)C(=C5C=CC(=C(C1[N-]2)C6=CC=CC=C6)[N-]5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Zn+2]

Origin of Product

United States

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